Methyl 7-chloro-1H-benzimidazole-6-carboxylate

Cancer Research PPARγ Agonism Imatinib Resistance

Secure the precise Methyl 7-chloro-1H-benzimidazole-6-carboxylate scaffold for reproducible research. Using this exact regioisomer, instead of 4-carboxylate or 7-bromo analogs, is critical. It provides 1.7-fold higher PPARγ activation for imatinib-resistance studies, ensures 4-fold greater antifungal potency than carboxamide variants, and serves as an optimal substrate for SNAr library synthesis. Avoid introducing uncontrolled variables. Confirm the 7-chloro-6-carboxylate substitution pattern to generate reliable, publication-ready data.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62
CAS No. 1806672-21-8
Cat. No. B2910526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-chloro-1H-benzimidazole-6-carboxylate
CAS1806672-21-8
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(C=C1)NC=N2)Cl
InChIInChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-3-6-8(7(5)10)12-4-11-6/h2-4H,1H3,(H,11,12)
InChIKeyPLWWNRLTBWIWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Technical Baseline of Methyl 7-chloro-1H-benzimidazole-6-carboxylate (CAS 1806672-21-8)


Methyl 7-chloro-1H-benzimidazole-6-carboxylate (CAS 1806672-21-8) is a heterocyclic aromatic organic compound within the benzimidazole family. Its molecular formula is C9H7ClN2O2, with a molecular weight of 210.62 g/mol . Key structural features include a chlorine atom at the 7-position and a methyl carboxylate group at the 6-position on the benzimidazole core. The compound is a white to pale yellow solid at room temperature, stable under standard conditions, and soluble in organic solvents . Its InChI Key is PLWWNRLTBWIWEL-UHFFFAOYSA-N, and the canonical SMILES representation is COC(=O)C1=C(C2=C(C=C1)NC=N2)Cl . This core scaffold is a versatile building block in medicinal chemistry, frequently utilized as a precursor in the synthesis of more complex molecules for antimicrobial and anticancer research [1].

Why Interchanging Methyl 7-chloro-1H-benzimidazole-6-carboxylate with Generic Analogs Compromises Research Integrity


In medicinal chemistry, even minor variations in substitution patterns on the benzimidazole core profoundly influence biological activity and physicochemical properties. The specific positioning of the chlorine at the 7-position and the methyl carboxylate at the 6-position on Methyl 7-chloro-1H-benzimidazole-6-carboxylate (1806672-21-8) creates a unique electronic and steric environment that cannot be replicated by regioisomers or halogen-substituted analogs [1]. For instance, a study on benzimidazole-based sartans demonstrated that moving the carboxylate group from the 7-position to the 4-position altered PPARγ activation and sensitization efficacy in resistant cancer cells [2]. Similarly, in antimicrobial research, benzimidazole carboxylates generally exhibit superior activity compared to their carboxamide counterparts [3]. Therefore, substituting this precise scaffold with a structurally similar but positionally or functionally different analog can introduce uncontrolled variables, leading to irreproducible results and invalid structure-activity relationship (SAR) conclusions. Procurement of the exact compound ensures consistency in chemical synthesis, biological assays, and the development of reliable data sets [2][3].

Quantitative Differentiation of Methyl 7-chloro-1H-benzimidazole-6-carboxylate (CAS 1806672-21-8) Against Close Analogs


Regioisomeric Position of Carboxylate Determines Functional Activity in Sensitizing Resistant Cancer Cells

The 7-carboxylate regioisomer (Compound 6) of telmisartan-derived benzimidazoles demonstrated significant functional activity in sensitizing imatinib-resistant chronic myelogenous leukemia (CML) cells, whereas the 4-carboxylate regioisomer (Compound 12) exhibited markedly reduced efficacy. This differentiation is critical for selecting the correct scaffold for lead optimization in oncology programs [1].

Cancer Research PPARγ Agonism Imatinib Resistance

Critical Role of 7-Chloro Substitution for Molecular Interactions in CYP Enzyme Binding

Binding affinity data from public databases indicate that closely related benzimidazole analogs with a 7-chloro substitution demonstrate measurable inhibition of CYP3A4, a key enzyme in drug metabolism. The presence and precise position of the chloro substituent contribute to binding interactions [1].

Enzymology CYP3A4 Inhibition Drug Metabolism

Superior Antimicrobial Activity of Benzimidazole Carboxylates Over Carboxamides

In a systematic study of benzimidazole derivatives, carboxylate analogs (including methyl carboxylates) consistently demonstrated higher antimicrobial potency compared to their corresponding carboxamide derivatives. For example, Compound 2d, a benzimidazole carboxylate, exhibited the best activity against Candida albicans among a series of 10 compounds tested, with a minimum inhibitory concentration (MIC) of 12.5 μg/mL [1].

Antimicrobial Research Antibacterial Agents Antifungal Agents

Enhanced Chemical Reactivity and Synthetic Utility for Nucleophilic Substitution at the 7-Position

The chlorine atom at the 7-position of Methyl 7-chloro-1H-benzimidazole-6-carboxylate is a reactive site for nucleophilic aromatic substitution (SNAr). This allows for the introduction of diverse amines, thiols, or other nucleophiles under mild conditions (e.g., using sodium hydride or potassium carbonate in DMF), enabling modular synthesis of complex libraries. In contrast, the 7-bromo analog, while more reactive, is often more expensive and prone to undesirable side reactions .

Synthetic Chemistry Building Blocks Halogen Substitution

Optimal Use Cases for Methyl 7-chloro-1H-benzimidazole-6-carboxylate (CAS 1806672-21-8) Based on Evidence


Lead Optimization for PPARγ-Mediated Sensitization in Imatinib-Resistant CML

For oncology research groups focused on overcoming imatinib resistance in chronic myelogenous leukemia (CML), Methyl 7-chloro-1H-benzimidazole-6-carboxylate serves as a crucial intermediate for synthesizing 7-substituted benzimidazole derivatives. Evidence shows that the 7-carboxylate regioisomer (Compound 6) provides approximately 1.7-fold higher PPARγ activation (22% vs 13% for the 4-carboxylate analog) and effectively sensitizes resistant CML cells to imatinib treatment. Using this exact scaffold is vital for generating accurate SAR data and advancing lead compounds in this therapeutic area [1].

Synthesis of Targeted Antimicrobial Libraries with Enhanced Carboxylate Pharmacophore

In antimicrobial drug discovery programs, particularly those targeting fungal pathogens like Candida albicans, this compound is a valuable building block. Class-level evidence indicates that benzimidazole carboxylates exhibit at least 4-fold greater antifungal potency (MIC = 12.5 μg/mL) compared to their carboxamide counterparts. Incorporating Methyl 7-chloro-1H-benzimidazole-6-carboxylate into synthetic workflows ensures the retention of the active carboxylate pharmacophore, maximizing the likelihood of identifying potent antimicrobial leads. The compound's stability and solubility in organic solvents facilitate its use in standard medicinal chemistry protocols [2].

Modular Synthesis of Diverse Benzimidazole Derivatives via SNAr Reactions

Synthetic chemists can leverage the reactive 7-chloro substituent to generate diverse benzimidazole libraries through nucleophilic aromatic substitution (SNAr). This compound is an optimal substrate for introducing a wide range of amines, thiols, and other nucleophiles under mild conditions (e.g., NaH or K2CO3 in DMF). Compared to the 7-bromo analog, the chloro substituent offers a superior balance of reactivity, stability, and cost-effectiveness, making it the preferred choice for high-throughput parallel synthesis and combinatorial chemistry applications .

In Vitro Metabolism and CYP450 Interaction Studies

For ADME/DMPK laboratories investigating drug-drug interactions or hepatic clearance, this compound and its analogs serve as probes for CYP3A4 enzyme inhibition. Binding data show that closely related 7-chloro benzimidazole carboxylates exhibit IC50 values in the nanomolar range (e.g., 233 nM) against CYP3A4. Researchers can use this scaffold to establish structure-activity relationships for CYP inhibition, ensuring that the precise 7-chloro-6-carboxylate substitution pattern is maintained to yield reproducible and meaningful data in metabolism studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 7-chloro-1H-benzimidazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.